molecular formula C11H9NO B1590090 1-(Isoquinolin-1-yl)ethanone CAS No. 58022-21-2

1-(Isoquinolin-1-yl)ethanone

Cat. No. B1590090
CAS RN: 58022-21-2
M. Wt: 171.19 g/mol
InChI Key: UBOQZJCKVLWPLH-UHFFFAOYSA-N
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Description

1-(Isoquinolin-1-yl)ethanone is a chemical compound with the CAS Number: 58022-21-2. It has a molecular weight of 171.2 . The IUPAC name for this compound is 1-(1-isoquinolinyl)ethanone .


Synthesis Analysis

The synthesis of isoquinoline compounds has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA .


Molecular Structure Analysis

The InChI code for 1-(Isoquinolin-1-yl)ethanone is 1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3 .


Physical And Chemical Properties Analysis

1-(Isoquinolin-1-yl)ethanone is a white to off-white solid . The compound is soluble with a solubility of 0.254 mg/ml .

Scientific Research Applications

Synthesis Applications

  • Facile Synthesis of Novel Derivatives : Research demonstrates an efficient synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone. This one-pot reaction yields high results under mild conditions without a catalyst (Khaleghi et al., 2011).

  • One-Pot Synthesis Techniques : A study reported the one-pot synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions of various ketones, including 1-(benzo[d][1,3]dioxol-5-yl)ethanone, in DMSO (Guastavino et al., 2006).

  • Novel Reaction for 1,3-Benzoxazines Synthesis : A simple method for synthesizing 1,3-benzoxazine derivatives was developed, involving isocyanide and isoquinoline reacting with 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water (Rostami-Charati, 2013).

  • Antifungal and Antibacterial Metal Complexes : Novel metal complexes using ligands like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ) have been synthesized. These showed significant antifungal activity (Raj & Patel, 2015).

Chemical Structure and Properties

  • Crystal Structure Investigation : A study on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) involved synthesizing and analyzing its structure and vibrational spectra using X-ray diffraction, FTIR, NMR, and DFT methods (Murugavel et al., 2016).

  • DFT Computations and Spectroscopic Characterizations : Detailed DFT computations and spectroscopic characterizations were performed for novel compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, providing insights into their chemical reactivity and properties (Murugavel et al., 2016).

Biological Applications

  • Antiviral Isoquinoline Alkaloid : A new isoquinoline alkaloid isolated from Thalictrum glandulosissimum showed significant anti-tobacco mosaic virus activity, highlighting its potential in antiviral research (Luo et al., 2020).

  • Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines showed promising antioxidant, antifungal, and antibacterial properties. This research expands the potential biological applications of such compounds (Kumar & Vijayakumar, 2017).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Isoquinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the future directions of 1-(Isoquinolin-1-yl)ethanone could be in these areas.

properties

IUPAC Name

1-isoquinolin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOQZJCKVLWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523040
Record name 1-(Isoquinolin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-1-yl)ethanone

CAS RN

58022-21-2
Record name 1-(Isoquinolin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of isoquinoline-1-carbonitrile (Intemediate H1) (commercially available from Aldrich) (4.40 g, 28.5 mmol) in THF at 0° C. was treated with methylmagnesium bromide (20 mL, of a 3M soln in ether) for 3 h. (see procedure found in Vacher, B. et al J. Med. Chem. 1998 41, 5070; incorporated herein by reference). The mixture was quenched with a sat. solution of NH4Cl and stirred for 3 h at rt. The aqueous layer was basified with NaOH and extracted with ethyl acetate. The organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel with 10% ethyl acetate: hexane to give 1-isoquinolin-1-yl-ethanone (Intermediate H2) 3.65 g (75%).
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Synthesis routes and methods II

Procedure details

Methyl magnesium bromide in ether (8.1 ml, 24.3 mmole) is dissolved in 16 ml tetrahydrofuran in an oven dried 100 ml two neck round bottom flask under nitrogen. The solution is cooled to 0° C., is diluted with 8 ml diethyl ether, and is treated with 1-isoquinoline carbonitrile (3.0 g, 19.5 mmole). The reaction is warmed to reflux for one hour, is cooled to 0° C., and is quenched with 20 ml 6 M hydrochloric acid. The reaction mixture is warmed to 50° C. for two hours, is cooled, and is poured into 75 ml 2N sodium hydroxide. The mixture is extracted with 3×80 ml ethyl acetate and the combined organics are dried over potassium carbonate. The dried organics are concentrated in vacuo to a crude amber oil. The crude material is chromatographed over 150 g silica gel (230-400 mesh), eluting with 10% acetone/hexane, while collecting 22 ml fractions. Fractions 16-26 are combined and concentrated to provide 2.1 g (62%) of 1-acetylisoquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YM Báez-Santos, SJ Barraza, MW Wilson… - Journal of medicinal …, 2014 - ACS Publications
Structure-guided design was used to generate a series of noncovalent inhibitors with nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus (CoV). A …
Number of citations: 212 pubs.acs.org

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